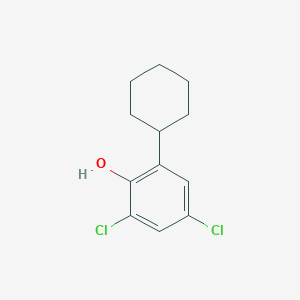

2,4-Dichloro-6-cyclohexylphenol

Description

Properties

CAS No. |

39206-07-0 |

|---|---|

Molecular Formula |

C12H14Cl2O |

Molecular Weight |

245.14 g/mol |

IUPAC Name |

2,4-dichloro-6-cyclohexylphenol |

InChI |

InChI=1S/C12H14Cl2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |

InChI Key |

SFOQFDXYGLDALW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC(=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-cyclohexylphenol typically involves the chlorination of cyclohexylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-cyclohexylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the cyclohexyl group.

Substitution: Nucleophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Dechlorinated phenols or modified cyclohexyl derivatives.

Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-cyclohexylphenol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-cyclohexylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms and the cyclohexyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2,4-Dichloro-6-cyclohexylphenol with key analogs based on available

Key Observations :

- Infrared (IR) spectral data for 2-Chloro-6-cyclohexylphenol () show characteristic O-H (phenolic) and C-Cl stretches, which would differ in the dichloro analog due to additional Cl substitution .

Antimicrobial Activity

Chlorophenols, including this compound analogs, exhibit broad-spectrum antimicrobial properties. The cyclohexyl group may enhance persistence in lipid-rich environments, making it effective in preservative formulations for textiles and leather . However, increased halogenation (e.g., dichloro vs. monochloro) can elevate toxicity and environmental persistence, necessitating stringent regulatory compliance .

Herbicidal and Agrochemical Potential

Analogous compounds like (E)-(2,4-Dichlorophenyl)[2-hydroxy-6-(methoxyimino)cyclohex-1-enyl]methanone demonstrate herbicidal activity, suggesting that this compound could serve as a precursor in agrochemical synthesis . Cyclohexenone derivatives are also intermediates in synthesizing bioactive molecules with anticonvulsant and anti-inflammatory properties .

Research Findings and Data Gaps

Spectroscopic and Crystallographic Data

- IR spectroscopy of 2-Chloro-6-cyclohexylphenol (10% CCl₄ solution) reveals absorption bands at 1550 cm⁻¹ (C-Cl stretch) and 3400 cm⁻¹ (phenolic O-H stretch) .

- X-ray crystallography of cyclohexenone derivatives (e.g., ) highlights conformational flexibility influenced by substituents, which could guide the design of this compound derivatives for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.